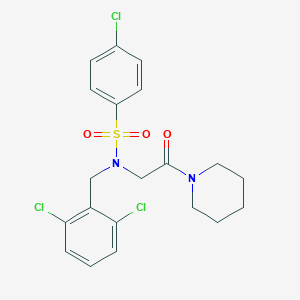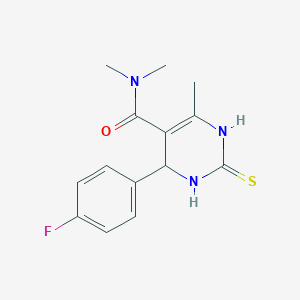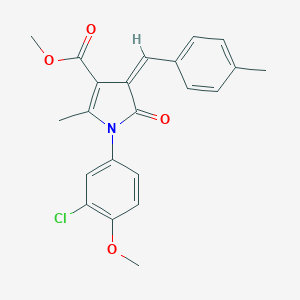![molecular formula C27H26N2O4S B297467 N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide](/img/structure/B297467.png)
N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide, also known as DMNTB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
作用機序
N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide exerts its effects by binding to and activating the GPR55 receptor, leading to downstream signaling events that ultimately result in changes in cellular behavior. The precise mechanism of action of N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide is still being investigated, but it is thought to involve the activation of various intracellular signaling pathways.
Biochemical and Physiological Effects:
N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide has been shown to have a variety of biochemical and physiological effects, including the modulation of calcium signaling and the activation of various intracellular signaling pathways. This compound has also been shown to have anti-inflammatory effects in various cell types, suggesting that it may have potential therapeutic applications.
実験室実験の利点と制限
One of the major advantages of using N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide in lab experiments is its potency and selectivity for the GPR55 receptor. This allows researchers to investigate the specific role of this receptor in various biological processes. However, one limitation of using N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide is its potential off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are a variety of potential future directions for research involving N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide. One area of interest is the development of novel therapeutics targeting the GPR55 receptor, which may have applications in the treatment of various diseases including cancer and inflammatory disorders. Additionally, further investigation into the downstream signaling pathways activated by N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide may provide insights into the regulation of various physiological processes. Finally, the development of more potent and selective agonists of the GPR55 receptor may allow for more precise investigation of the role of this receptor in various biological systems.
合成法
N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide can be synthesized using a variety of methods, including the reaction of 2,5-dimethoxyaniline with 2-bromo-5-methylthiazole, followed by reaction with 6-methyl-2-naphthaldehyde and subsequent condensation with ethyl acetoacetate. Other methods for synthesizing N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide have also been reported in the scientific literature.
科学的研究の応用
N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide has been used in a variety of scientific research applications, including studies of G protein-coupled receptors (GPCRs) and their downstream signaling pathways. This compound has been shown to be a potent and selective agonist of the GPR55 receptor, which is involved in a variety of physiological processes including pain sensation, inflammation, and cancer progression.
特性
分子式 |
C27H26N2O4S |
|---|---|
分子量 |
474.6 g/mol |
IUPAC名 |
N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methylnaphthalen-2-yl)-4-oxobutanamide |
InChI |
InChI=1S/C27H26N2O4S/c1-16-5-6-19-14-20(8-7-18(19)13-16)23(30)10-12-25(31)28-27-29-26(17(2)34-27)22-15-21(32-3)9-11-24(22)33-4/h5-9,11,13-15H,10,12H2,1-4H3,(H,28,29,31) |
InChIキー |
GLFZXSAEMLFLHF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C(=O)CCC(=O)NC3=NC(=C(S3)C)C4=C(C=CC(=C4)OC)OC |
正規SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C(=O)CCC(=O)NC3=NC(=C(S3)C)C4=C(C=CC(=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B297384.png)
![2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B297387.png)
![N-(2,4-dimethylphenyl)-2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297389.png)
![2-{(2-chloro-6-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide](/img/structure/B297390.png)

![N-(3,4-dimethoxyphenyl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297394.png)
![N-(2,3-dimethylphenyl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297395.png)
![(5E)-1-(3-chloro-4-methylphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297400.png)
![(5E)-5-[(3,4-dichloroanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297401.png)
![(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297402.png)


![(5E)-1-(2-fluorophenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297405.png)
